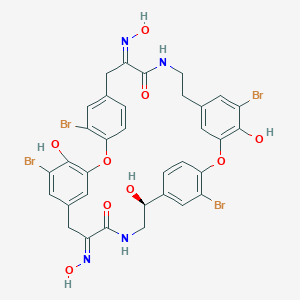

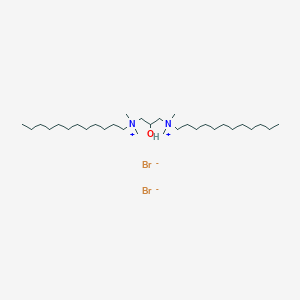

1,3-Propanediaminium, N,N'-didodecyl-2-hydroxy-N,N,N',N'-tetramethyl-, dibromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3-Propanediaminium, N,N'-didodecyl-2-hydroxy-N,N,N',N'-tetramethyl-, dibromide is a cationic surfactant that has gained significant attention in scientific research due to its unique properties. This compound is commonly known as C12-Betaine-Br and is widely used in various fields such as pharmaceuticals, cosmetics, and food industries.

Wirkmechanismus

The antimicrobial activity of C12-Betaine-Br is attributed to its ability to disrupt the cell membrane of microorganisms. The positively charged head of the molecule interacts with the negatively charged cell membrane, leading to the disruption of the membrane structure. This disruption leads to the leakage of intracellular components, ultimately leading to the death of the microorganism.

Biochemical and Physiological Effects:

C12-Betaine-Br has been shown to be non-toxic and non-irritating to the skin. It is also biodegradable, making it an environmentally friendly option. This compound has been found to be effective in reducing the surface tension of water, making it an ideal ingredient in various cleaning products.

Vorteile Und Einschränkungen Für Laborexperimente

C12-Betaine-Br has several advantages as a surfactant in laboratory experiments. It is stable under a wide range of pH and temperature conditions, making it an ideal ingredient in various formulations. However, it is important to note that C12-Betaine-Br may interfere with certain analytical techniques, such as gel electrophoresis, due to its cationic nature.

Zukünftige Richtungen

There are several future directions for the use of C12-Betaine-Br in scientific research. One potential application is in the development of antimicrobial coatings for medical devices. Another potential area of research is the use of C12-Betaine-Br in the formulation of vaccines, as it has been shown to enhance the immune response. Additionally, further research can be conducted to investigate the potential use of C12-Betaine-Br in the treatment of various skin conditions, such as acne and eczema.

Conclusion:

In conclusion, C12-Betaine-Br is a versatile compound that has gained significant attention in scientific research due to its unique properties. It has been extensively studied for its antimicrobial properties, as well as its potential use in various cosmetic and personal care products. Further research is needed to fully understand the potential applications of C12-Betaine-Br in various fields, and to identify any potential limitations or drawbacks.

Synthesemethoden

The synthesis of C12-Betaine-Br involves the reaction of 1,3-propanediamine with dodecyl bromide in the presence of sodium hydroxide. The resulting product is then quaternized using trimethylamine and hydroxyethyltrimethylammonium bromide. The final product obtained is a white powder that is soluble in water and has a characteristic odor.

Wissenschaftliche Forschungsanwendungen

C12-Betaine-Br has been extensively studied for its antimicrobial properties. It has been found to be effective against a wide range of microorganisms such as bacteria, fungi, and viruses. This compound has also been shown to have excellent foaming and emulsifying properties, making it an ideal ingredient in various cosmetic and personal care products.

Eigenschaften

| 10232-86-7 | |

Molekularformel |

C31H68Br2N2O |

Molekulargewicht |

644.7 g/mol |

IUPAC-Name |

dodecyl-[3-[dodecyl(dimethyl)azaniumyl]-2-hydroxypropyl]-dimethylazanium;dibromide |

InChI |

InChI=1S/C31H68N2O.2BrH/c1-7-9-11-13-15-17-19-21-23-25-27-32(3,4)29-31(34)30-33(5,6)28-26-24-22-20-18-16-14-12-10-8-2;;/h31,34H,7-30H2,1-6H3;2*1H/q+2;;/p-2 |

InChI-Schlüssel |

AOARVGJNIOXRPG-UHFFFAOYSA-L |

SMILES |

CCCCCCCCCCCC[N+](C)(C)CC(C[N+](C)(C)CCCCCCCCCCCC)O.[Br-].[Br-] |

Kanonische SMILES |

CCCCCCCCCCCC[N+](C)(C)CC(C[N+](C)(C)CCCCCCCCCCCC)O.[Br-].[Br-] |

| 10232-86-7 | |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.